3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
Description
Properties
CAS No. |
866897-50-9 |
|---|---|
Molecular Formula |
C17H12N2O2S |
Molecular Weight |
308.36 |
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9H,1H3,(H,18,22) |
InChI Key |
STBCNNBWHZGPPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one is a synthetic compound belonging to the class of benzofuro-pyrimidines. This compound features a unique structural arrangement that includes a benzofuro moiety fused with a pyrimidine ring, a sulfanylidene group, and a methylphenyl substituent. The combination of these functional groups suggests potential biological activities, making it an interesting subject for research in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 294.33 g/mol. Its IUPAC name reflects its complex structure:
- IUPAC Name: this compound
- CAS Number: 121996-96-1
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays have shown that this compound can effectively reduce the viability of several cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have revealed its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, there is evidence that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activities of this compound are likely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The sulfanylidene group can participate in nucleophilic attacks, potentially inhibiting enzymes involved in disease pathways.
- Receptor Modulation: The compound may modulate receptor activity, affecting signaling pathways related to cancer and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one | Lacks methylphenyl group | Anticancer activity reported |
| 3-(3-bromophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one | Contains bromophenyl substituent | Antimicrobial properties |
| 4-(methylthio)-6-(4-methylphenyl)-pyrimidin-2(1H)-one | Contains methylthio group | Potential anti-inflammatory effects |
This table illustrates how the unique combination of structural features in this compound may enhance its biological activity compared to similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of analogs of this compound. For instance:
- Synthesis and Evaluation: A study synthesized several analogs based on the benzofuro-pyrimidine framework and evaluated their anticancer activity against various cell lines. Results indicated that certain modifications significantly enhanced potency.
- Tyrosinase Inhibition Studies: Analog compounds were tested for their ability to inhibit mushroom tyrosinase, revealing strong inhibitory effects which are critical for applications in hyperpigmentation disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuropyrimidinone derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one with key analogs:
Structural and Crystallographic Comparisons
Notes:
- Crystallography: The target compound lacks crystallographic data, but analogs like the 3-phenyl and 3-isopropyl derivatives crystallize in monoclinic systems (P2₁/n and P2₁/c) with planar benzofuropyrimidinone cores (mean deviation < 0.05 Å) .
- Substituent Effects: 3-Phenyl vs. 2-Sulfanylidene vs. 2-Alkoxy: The thione group (C=S) offers stronger hydrogen-bonding capacity than alkoxy (C-O) groups, which could enhance target binding .
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Precursor | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3-Methylphenyl benzofuran | Thiourea, HCl (reflux, 6h) | 65 | |
| Thiophene-3-carboxamide | K₂CO₃, DMF (100°C, 4h) | 72 |
How can structural characterization of this compound be performed using NMR and X-ray crystallography?
Basic Research Question
- NMR Analysis :
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and thione protons (broad singlet, δ 3.5–4.0 ppm). For example, analogous pyrrolo[3,2-d]pyrimidinones show distinct splitting patterns for fused ring systems .
- ¹³C NMR : Carbonyl (C=O) signals appear at δ 160–170 ppm, while thione (C=S) resonates at δ 180–190 ppm .
- X-ray Crystallography :
- R-factor : Aim for < 0.05 for high-resolution data.
- Twinning analysis : Critical for resolving disorder in fused rings .
What strategies are effective for resolving contradictory spectral data (e.g., unexpected NMR shifts or crystallographic disorder)?
Advanced Research Question
- NMR Anomalies :
- Dynamic effects : Variable-temperature NMR can identify tautomeric equilibria (e.g., thione ↔ thiol).
- Impurity analysis : Use 2D NMR (COSY, HSQC) to isolate signals from by-products .
- Crystallographic Challenges :
How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) :
- Molecular Docking :
What are the key considerations for evaluating the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- pH Stability :
- Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C). Monitor via HPLC for decomposition products.
- Thermal Stability :
- TGA/DSC analysis: Degradation onset temperatures (e.g., >250°C for structurally related compounds ).
- Light Sensitivity :
How can researchers address low yields or by-product formation during synthesis?
Advanced Research Question
- By-product Identification :
- LC-MS or GC-MS to detect intermediates (e.g., uncyclized precursors or oxidized derivatives).
- Yield Optimization :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 6h) .
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyl groups during cyclization .
What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Advanced Research Question
- Enzyme Inhibition :
- Cytotoxicity :
How does the substitution pattern on the benzofuropyrimidinone core influence physicochemical properties?
Basic Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
